molecular formula C21H24FN3O2 B2431125 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid CAS No. 1021262-18-9

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid

Cat. No.: B2431125
CAS No.: 1021262-18-9
M. Wt: 369.44
InChI Key: JAJGACUCICOUHU-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid is a complex organic compound that features a combination of fluorophenyl, amino, and benzoimidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable benzoimidazole derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1H-benzo[d]imidazole: Shares the benzoimidazole and fluorophenyl groups but lacks the butanoic acid moiety.

    1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains the benzoimidazole core but differs in the substituents attached to it.

Uniqueness

4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluoroanilino)-3-[1-(2-methylpropyl)benzimidazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-14(2)13-25-19-6-4-3-5-18(19)24-21(25)15(11-20(26)27)12-23-17-9-7-16(22)8-10-17/h3-10,14-15,23H,11-13H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJGACUCICOUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(CC(=O)O)CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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